N'-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide
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Overview
Description
N’-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 4-methylacetophenone and 3-nitrobenzohydrazide in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for N’-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to form corresponding hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various substituents on the aromatic rings, depending on the electrophile used.
Scientific Research Applications
N’-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying enzyme activities and biological pathways.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N’-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. The nitro group can also participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide
- 2-(4-Methylphenyl)-N’-(1-(4-methylphenyl)ethylidene)-4-quinolinecarbohydrazide
Uniqueness
N’-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide is unique due to the presence of both a nitro group and a hydrazone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
26707-18-6 |
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Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O3/c1-11-6-8-13(9-7-11)12(2)17-18-16(20)14-4-3-5-15(10-14)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-12+ |
InChI Key |
ZQPZMUGGEJZLNN-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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